6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Overview
Description
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 6-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group to other functional groups like amines.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential as a scaffold for developing drugs targeting various diseases, including cancer.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to therapeutic effects in diseases where the enzyme is overactive . The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the fluorine and cyano groups, making it less reactive in certain chemical reactions.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the cyano group, affecting its chemical properties and reactivity.
Pyrrolopyrazine derivatives: These compounds have a similar fused ring structure but include a pyrazine ring, leading to different biological activities.
Uniqueness
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both the fluorine and cyano groups, which enhance its reactivity and potential as a drug scaffold. These functional groups allow for a wide range of chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAKZEUJWUVWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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